molecular formula C18H17NO3 B3275170 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione CAS No. 620932-11-8

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione

Cat. No. B3275170
CAS RN: 620932-11-8
M. Wt: 295.3 g/mol
InChI Key: UXUMLOYFZFRAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indole-3-carbinol derivatives. It was first synthesized in the 1990s and has since been used extensively in scientific research.

Mechanism of Action

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target protein, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in cellular processes without affecting other signaling pathways. However, 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 has been shown to have some off-target effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 in scientific research. One area of interest is in the development of new cancer therapies. 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new drugs that target specific kinases involved in cancer progression. Another area of interest is in the treatment of neurodegenerative diseases. 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 has been shown to have neuroprotective effects, and further research may lead to the development of new drugs that target specific kinases involved in neurodegeneration.

Scientific Research Applications

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione 31-8220 has been extensively used in scientific research as a protein kinase inhibitor. It has been shown to inhibit the activity of various protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase G (PKG). This inhibition has been used to study the role of these kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

7-methyl-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-5-3-7-14(11-12)22-10-9-19-16-13(2)6-4-8-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMLOYFZFRAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.